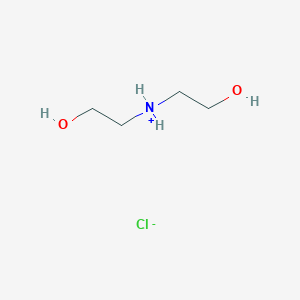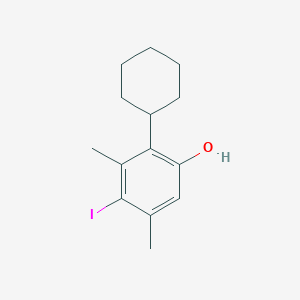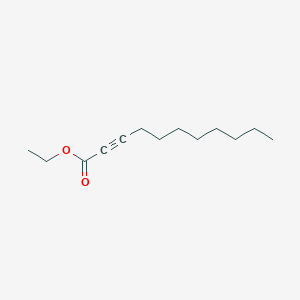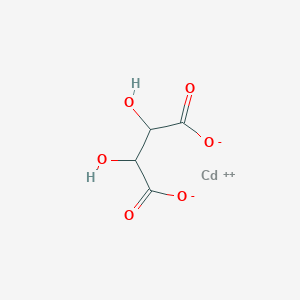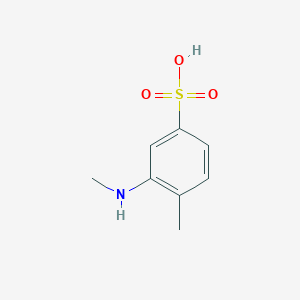
2-(Methylamino)toluene-4-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)toluene-4-sulphonic acid, also known as MTS, is a sulfonated compound that is widely used in scientific research. MTS is a versatile molecule that can be used in a variety of applications, including biochemistry, cell biology, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)toluene-4-sulphonic acid is not fully understood. It is believed that 2-(Methylamino)toluene-4-sulphonic acid reacts with cysteine residues in proteins, leading to the formation of disulfide bonds. This can result in changes in protein conformation and function. 2-(Methylamino)toluene-4-sulphonic acid has also been shown to have antioxidant properties, which may contribute to its biological effects.
Effets Biochimiques Et Physiologiques
2-(Methylamino)toluene-4-sulphonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate ion channels, including potassium and calcium channels. 2-(Methylamino)toluene-4-sulphonic acid has also been shown to inhibit the activity of proteases and phosphatases. In addition, 2-(Methylamino)toluene-4-sulphonic acid has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Methylamino)toluene-4-sulphonic acid in lab experiments is its versatility. 2-(Methylamino)toluene-4-sulphonic acid can be used in a variety of applications, including protein labeling and fluorescent imaging. 2-(Methylamino)toluene-4-sulphonic acid is also relatively stable and can be stored for extended periods of time. However, there are also limitations to the use of 2-(Methylamino)toluene-4-sulphonic acid. 2-(Methylamino)toluene-4-sulphonic acid can react with other amino acids in proteins, leading to nonspecific labeling. In addition, 2-(Methylamino)toluene-4-sulphonic acid can be toxic to cells at high concentrations.
Orientations Futures
There are many future directions for the use of 2-(Methylamino)toluene-4-sulphonic acid in scientific research. One area of interest is the development of new labeling techniques that are more specific and less toxic. Another area of interest is the use of 2-(Methylamino)toluene-4-sulphonic acid as a therapeutic agent. 2-(Methylamino)toluene-4-sulphonic acid has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. Overall, the versatility and potential therapeutic applications of 2-(Methylamino)toluene-4-sulphonic acid make it an important molecule in scientific research.
Méthodes De Synthèse
The synthesis of 2-(Methylamino)toluene-4-sulphonic acid involves the reaction of 2-methyl-4-nitrotoluene with sodium sulfite and sodium dithionite. This reaction results in the reduction of the nitro group to an amino group and the formation of the sulfonic acid group. The reaction is typically carried out in an aqueous solution and requires careful control of the pH and temperature.
Applications De Recherche Scientifique
2-(Methylamino)toluene-4-sulphonic acid has a wide range of applications in scientific research. It is commonly used as a labeling reagent for proteins and peptides. 2-(Methylamino)toluene-4-sulphonic acid can be attached to cysteine residues in proteins, allowing for the study of protein-protein interactions and protein folding. 2-(Methylamino)toluene-4-sulphonic acid can also be used as a fluorescent probe for the detection of reactive oxygen species in cells.
Propriétés
Numéro CAS |
14338-01-3 |
|---|---|
Nom du produit |
2-(Methylamino)toluene-4-sulphonic acid |
Formule moléculaire |
C8H11NO3S |
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
4-methyl-3-(methylamino)benzenesulfonic acid |
InChI |
InChI=1S/C8H11NO3S/c1-6-3-4-7(13(10,11)12)5-8(6)9-2/h3-5,9H,1-2H3,(H,10,11,12) |
Clé InChI |
JGRPAFZFWIYCMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)NC |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)O)NC |
Autres numéros CAS |
14338-01-3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



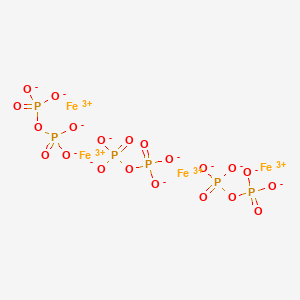
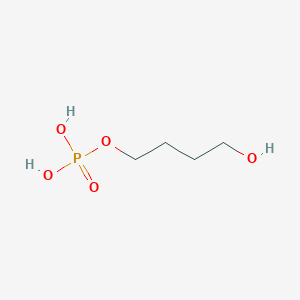
![6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B77250.png)
![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)
![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)
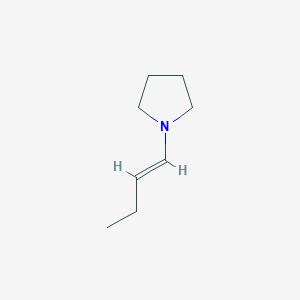

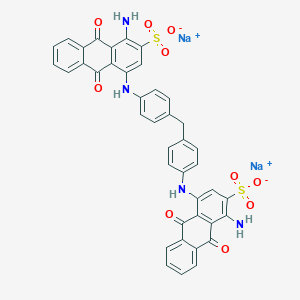

![4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B77260.png)
